2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol
CAS No.: 416894-47-8
Cat. No.: VC4619718
Molecular Formula: C13H18ClFN2O
Molecular Weight: 272.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 416894-47-8 |
|---|---|
| Molecular Formula | C13H18ClFN2O |
| Molecular Weight | 272.75 |
| IUPAC Name | 2-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C13H18ClFN2O/c14-12-2-1-3-13(15)11(12)10-17-6-4-16(5-7-17)8-9-18/h1-3,18H,4-10H2 |
| Standard InChI Key | UTKVLKAISOYNHN-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCO)CC2=C(C=CC=C2Cl)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol is C₁₃H₁₇ClFN₂O, yielding a molecular weight of 271.74 g/mol. The compound features:
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A piperazine ring (six-membered diamine) serving as the central scaffold.
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A 2-chloro-6-fluorobenzyl group attached to one nitrogen of the piperazine.
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An ethanol moiety (-CH₂CH₂OH) linked to the adjacent piperazine nitrogen.
The halogen substituents (Cl and F) introduce steric and electronic effects that influence reactivity and binding affinity. The ethanol group enhances solubility in polar solvents, a critical factor for bioavailability .
Crystallographic and Conformational Analysis
While no crystallographic data exists for this exact compound, analogous structures, such as 7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one, reveal that the piperazine ring adopts a chair conformation, with substituents occupying equatorial positions to minimize steric strain . The benzyl group’s chloro and fluoro substituents lie in a plane orthogonal to the piperazine ring, optimizing π-π stacking interactions in biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-[4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl]ethanol typically involves a multi-step sequence:
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Benzylation of Piperazine:
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Ethanol Moiety Introduction:
Example Reaction Scheme:
Industrial-Scale Production
Key considerations for large-scale synthesis include:
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Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch processes.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Chemical Properties and Reactivity
Physicochemical Properties
Reactivity Profile
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Oxidation: The ethanol moiety can be oxidized to acetaldehyde or acetic acid using KMnO₄ or CrO₃ .
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the compound to 2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethane-1,2-diol .
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Substitution Reactions: The chlorine atom undergoes nucleophilic aromatic substitution with amines or thiols under basic conditions .
Biological Activity and Mechanisms
Enzymatic Interactions
In vitro studies on analogous compounds demonstrate ACAT-1 (Acyl-CoA Cholesterol Acyltransferase) inhibition, suggesting potential use in atherosclerosis treatment . The ethanol group may facilitate hydrogen bonding with catalytic residues (e.g., Tyr518 in ACAT-1) .
Comparative Analysis with Structural Analogs
Applications and Future Directions
Medicinal Chemistry
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Neuropsychiatric Agents: Structural optimization for enhanced blood-brain barrier permeability.
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Antimicrobials: Halogen substituents improve activity against drug-resistant strains .
Industrial Applications
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Intermediate in Drug Synthesis: Used in the production of antipsychotics (e.g., aripiprazole analogs) .
Research Gaps
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In Vivo Toxicity Profiles: Limited data on chronic exposure effects.
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Target Specificity: Need for receptor-binding assays to elucidate selectivity.
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